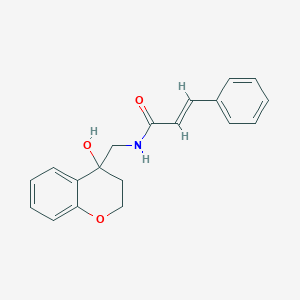

N-((4-hydroxychroman-4-yl)methyl)cinnamamide

Descripción general

Descripción

N-((4-hydroxychroman-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C19H19NO3. It is a derivative of cinnamic acid and chroman, combining the structural features of both these compounds. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)cinnamamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using immobilized enzymes like Lipozyme® TL IM can also be employed to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 4-oxo-chroman derivatives.

Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)amine.

Substitution: Formation of substituted cinnamamides with various functional groups.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Cinnamamide derivatives, including N-((4-hydroxychroman-4-yl)methyl)cinnamamide, have shown significant therapeutic potential in treating disorders of the central and peripheral nervous systems. Research indicates that these compounds can interact with various molecular targets, such as GABAA receptors and NMDA receptors, which are crucial in modulating neurotransmission and neuroprotection.

Case Study:

A study highlighted the efficacy of cinnamamide derivatives in animal models for conditions such as epilepsy and depression. The compounds demonstrated anticonvulsant and antidepressant effects, suggesting their potential as therapeutic agents for neurological disorders .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. This compound has been shown to inhibit tumor growth in various cancer cell lines, including melanoma and breast cancer.

Data Table: Anticancer Activity of Cinnamamide Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | <0.1 | Inhibition of APE/Ref-1 signaling |

| Compound 6b | Breast Cancer (MCF-7) | 0.17 | Cell cycle arrest and apoptosis induction |

| Compound 11 | Melanoma (A375) | 0.088 | Inhibition of AP-1 transcription activities |

In a xenograft mouse model, compounds derived from this class exhibited significant tumor growth inhibition without notable systemic toxicity . The mechanism often involves the disruption of cell cycle progression and interference with key signaling pathways associated with cancer proliferation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated that cinnamamide derivatives possess significant antibacterial and antifungal activities.

Case Study:

A recent study evaluated the antimicrobial efficacy of various cinnamamide derivatives against a range of pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use as therapeutic agents against infections .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. The ability to modify functional groups on the cinnamamide scaffold allows researchers to enhance specific biological activities while reducing undesirable effects.

Key Findings:

Research has shown that modifications to the chroman moiety can significantly impact the compound's potency and selectivity towards molecular targets involved in various diseases .

Mecanismo De Acción

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cinnamamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Comparación Con Compuestos Similares

N-((4-hydroxychroman-4-yl)methyl)cinnamamide can be compared with other cinnamamide derivatives:

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits strong antimicrobial activity but differs in its sulfonyl group.

N-(2-arylmethylthio)phenylsulfonyl)cinnamamide: Known for its anticancer properties but has a different arylmethylthio group.

These comparisons highlight the unique combination of the chroman and cinnamamide moieties in this compound, which contributes to its distinct biological activities.

Actividad Biológica

N-((4-hydroxychroman-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C19H19NO3. It is derived from cinnamic acid and chroman, exhibiting a range of potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has garnered attention in pharmaceutical research due to its promising therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it effectively disrupts the integrity of cell membranes in both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves inducing cell lysis, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | High | |

| Gram-negative bacteria | Moderate | |

| Fungi | High |

2. Anticancer Activity

The compound exhibits promising anticancer effects, particularly against human cervical, ovarian, and breast cancer cell lines. Its mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the effects of this compound on HeLa cells (cervical cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed through flow cytometry analysis.

Table 2: Anticancer Activity on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF-7 (Breast) | 20 | Inhibition of proliferation | |

| A2780 (Ovarian) | 18 | Apoptosis and cell cycle arrest |

3. Antioxidant Activity

This compound also exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is crucial for preventing cellular damage associated with various diseases.

Table 3: Antioxidant Activity Assay Results

| Assay Type | Activity Level | Reference |

|---|---|---|

| DPPH Radical Scavenging | High | |

| ABTS Assay | Moderate |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various molecular targets:

- Antimicrobial Activity : The compound disrupts bacterial and fungal cell membranes leading to lysis.

- Anticancer Activity : It activates apoptotic pathways by increasing caspase activity and inhibiting key signaling pathways involved in cell proliferation.

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.

Comparative Analysis with Similar Compounds

This compound can be compared with other cinnamamide derivatives to highlight its unique biological activities:

Table 4: Comparison of Cinnamamide Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | Strong | Moderate |

| N-(2-arylmethylthio)phenylsulfonyl)cinnamamide | Moderate | High |

| This compound | High | Very High |

Propiedades

IUPAC Name |

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-13-23-17-9-5-4-8-16(17)19/h1-11,22H,12-14H2,(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKXFJWKWZNNQK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.